5-Fluoro-2-(2-hydroxyphenyl)benzoic acid
Description
5-Fluoro-2-(2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a hydroxyphenyl group
Properties
IUPAC Name |
5-fluoro-2-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-8-5-6-9(11(7-8)13(16)17)10-3-1-2-4-12(10)15/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRACIRUZKIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688673 | |
| Record name | 4-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-17-8 | |
| Record name | 4-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-hydroxyphenyl)benzoic acid typically involves the introduction of the fluorine atom and the hydroxyphenyl group onto the benzoic acid core. One common method is through electrophilic aromatic substitution, where a fluorine source such as fluorobenzene is reacted with a benzoic acid derivative under acidic conditions. Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated benzoic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-2-(2-hydroxyphenyl)benzoquinone.
Reduction: Formation of 5-Fluoro-2-(2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of 5-Amino-2-(2-hydroxyphenyl)benzoic acid.
Scientific Research Applications
5-Fluoro-2-(2-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxyphenyl group, altering its reactivity and applications.
Uniqueness
5-Fluoro-2-(2-hydroxyphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxyphenyl group, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
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